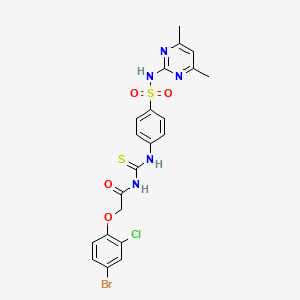

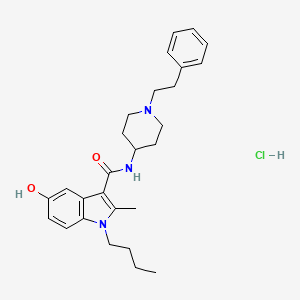

2-(4-bromo-2-chlorophenoxy)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenylcarbamothioyl)acetamide

Descripción general

Descripción

ZCL-278 is a cell-permeable inhibitor of Cdc42, a Rho family GTPase.

Aplicaciones Científicas De Investigación

Inhibition of Cdc42 GTPase

ZCL278 is a selective inhibitor of Cdc42, a member of the Rho GTPase family . Cdc42 plays key roles in many biological processes, including cytoskeletal organization, vesicular trafficking, cell cycle control, and transcription .

Antiviral Activity

ZCL278 has been found to have antiviral activity . This could potentially be used in the development of new antiviral drugs.

Cancer Research

Aberrant Cdc42 activity has been implicated in a variety of human pathologic processes, including cancer . ZCL278’s ability to inhibit Cdc42 makes it a potential tool in cancer research.

Neurodegeneration Studies

Cdc42 plays a crucial role in normal brain development, and its deregulation or overexpression can cause gross brain abnormalities . ZCL278 could be used in research to better understand these processes.

Inhibition of Neurite Branching

ZCL278 has been shown to dramatically abolish neurite branching in cultured primary neonatal cortical neurons . This could be useful in studies of neuronal development and function.

Disruption of Golgi Structures

In Swiss 3T3 fibroblast cultures, ZCL278 abolished microspike formation and disrupted GM130-docked Golgi structures . This indicates a potential role in researching cellular structure and function.

Suppression of Cdc42-mediated Cellular Processes

ZCL278 is a small molecule that specifically targets Cdc42-ITSN interaction and inhibits Cdc42-mediated cellular processes . This could be useful in a wide range of cellular biology studies.

Potential Role in Metastatic Prostate Cancer Research

ZCL278 has been shown to inhibit actin-based motility and migration in a metastatic prostate cancer cell line . This suggests a potential role in researching treatments for metastatic cancers.

Mecanismo De Acción

Target of Action

ZCL278 is a selective modulator that directly binds to Cdc42 , a member of the Rho family of small GTPases . Cdc42 plays a crucial role in regulating various cellular functions, including cell morphology, endocytosis, cell migration, and cell cycle progression .

Mode of Action

ZCL278 inhibits the functions of Cdc42 by binding to it directly . It has been shown to suppress the phosphorylation and function of Rac/Cdc42 in human metastatic prostate cancer PC-3 cells . In cortical neurons, ZCL278 treatment has been observed to suppress neuronal branch number and inhibit growth cone motility .

Biochemical Pathways

ZCL278 affects the PI3K-AKT and Raf-MEK-ERK pathways . It disrupts Golgi organization and suppresses cell motility, two of the most prominent Cdc42-mediated subcellular events . It also reduces the perinuclear accumulation of active Cdc42 .

Pharmacokinetics

It is known that zcl278 is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

ZCL278 has been shown to suppress Cdc42-mediated neuronal branching and growth cone dynamics, as well as actin-based motility and migration in a metastatic prostate cancer cell line (i.e., PC-3) without disrupting cell viability . It also reduces the perinuclear accumulation of active Cdc42 .

Action Environment

The action of ZCL278 can be influenced by various environmental factors. For instance, in cortical neurons, the suppressive effect of ZCL278 on neuronal branch number and growth cone motility was observed after treatment with 50 μM of ZCL278 for 5 or 10 minutes This suggests that both the concentration of ZCL278 and the duration of exposure can influence its efficacy

Propiedades

IUPAC Name |

2-(4-bromo-2-chlorophenoxy)-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrClN5O4S2/c1-12-9-13(2)25-20(24-12)28-34(30,31)16-6-4-15(5-7-16)26-21(33)27-19(29)11-32-18-8-3-14(22)10-17(18)23/h3-10H,11H2,1-2H3,(H,24,25,28)(H2,26,27,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZDWYDHEBCGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)COC3=C(C=C(C=C3)Br)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrClN5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromo-2-chlorophenoxy)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenylcarbamothioyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-5-chloro-2-methoxy-N-[[1-[3-[(phenylmethyl)sulfonyl]propyl]-4-piperidinyl]methyl]benzamide](/img/structure/B1682340.png)